Epopromycin A -

Epopromycin A

Catalog Number: EVT-1582175
CAS Number:
Molecular Formula: C21H36N2O6
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Epopromycin A is a natural product found in Streptomyces with data available.
Source

Epopromycin A is primarily sourced from Streptomyces hygroscopicus and related species, which are found in soil and decaying organic matter. These microorganisms are prolific producers of secondary metabolites that often exhibit significant biological activity.

Classification

Epopromycin A is classified as a macrolide antibiotic, characterized by a large lactone ring structure. This classification places it alongside other well-known antibiotics such as erythromycin and azithromycin, which share similar mechanisms of action.

Synthesis Analysis

Methods

The synthesis of Epopromycin A can be approached through both natural extraction and total synthesis methods. The natural extraction involves fermentation processes where Streptomyces cultures are grown under specific conditions to maximize yield.

Total synthesis, while more complex, allows for the creation of Epopromycin A in a laboratory setting. This method typically involves several key steps:

  1. Construction of the Polyketide Backbone: Utilizing various reagents and catalysts to build the macrolide structure.
  2. Modification Steps: Introducing functional groups that enhance biological activity or stability.
  3. Purification: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Technical Details

The total synthesis often requires advanced techniques such as:

  • Epoxidation Reactions: Critical for introducing oxygen functionalities into the compound.
  • Coupling Reactions: Essential for linking different segments of the molecule during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of Epopromycin A features a complex macrolide ring with multiple stereocenters, contributing to its biological activity. The exact arrangement of atoms is crucial for its interaction with biological targets.

Data

  • Molecular Formula: C₁₉H₃₅O₅
  • Molecular Weight: 357.49 g/mol
Chemical Reactions Analysis

Reactions

Epopromycin A undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include:

  • Hydrolysis: Breaking down ester bonds can lead to active metabolites.
  • Reduction Reactions: These can alter functional groups within the molecule, impacting its efficacy.

Technical Details

The synthetic pathways often involve protecting groups to prevent unwanted reactions at sensitive sites during multi-step syntheses.

Mechanism of Action

Process

Epopromycin A exerts its antibacterial effects primarily through inhibition of protein synthesis in bacterial cells. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation.

Data

This binding mechanism leads to bacteriostatic effects, meaning it inhibits bacterial growth rather than killing bacteria outright. This characteristic is particularly valuable in clinical settings where selective inhibition is desired.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under alkaline environments.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for macrolides.
Applications

Scientific Uses

Epopromycin A has potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics against resistant bacterial strains.
  • Research Studies: Investigating mechanisms of action and resistance in bacterial pathogens.
  • Pharmaceutical Formulations: As part of combination therapies to enhance efficacy against infections.
Introduction to Epopromycin A: Discovery and Biological Significance

Historical Context and Discovery in Streptomyces spp.

Epopromycin A belongs to a class of specialized metabolites discovered during the "golden age" of antibiotic screening (1940s–1970s), when soil-derived Streptomyces species were systematically investigated for bioactive compounds. Like many antibiotics, epopromycin was identified through fermentation screening of rare actinomycetes, with its discovery linked to efforts targeting novel modes of action against plant pathogens [5]. Initial research revealed its structural similarity to the epoxide-bearing macrolides, though epopromycin distinguished itself through unique functionalization, including a rare epoxyquinone moiety critical for bioactivity. The compound was first reported alongside epopromycin B, a structural analog with differing hydroxylation patterns (Table 1) [3]. Unlike broad-spectrum clinical antibiotics (e.g., penicillin or erythromycin), epopromycin’s significance lay primarily in its target-specific inhibition of cellulose biosynthesis, positioning it as a tool for studying plant cell wall dynamics rather than human therapeutics [3] [5].

Table 1: Key Characteristics of Epopromycin Variants

CompoundCore StructureBioactive MoietiesPrimary Target
Epopromycin A18-membered macrolideEpoxyquinone, α,β-unsaturated ketoneCellulose synthase
Epopromycin B18-membered macrolideHydroxyquinone, reduced ketoneWeaker cellulose inhibition

Taxonomic Classification of Producing Organisms

Epopromycin A is biosynthesized by filamentous soil actinomycetes within the genus Streptomyces. This genus, classified under the order Streptomycetales (phylum Actinobacteria), represents one of the most prolific sources of bioactive metabolites, with >70% of clinically used antibiotics derived from its species [6] [8]. Strain identification for epopromycin producers relies on polyphasic taxonomy:

  • Morphology: Formation of branched substrate mycelia and aerial hyphae differentiating into spore chains [8].
  • Genetic markers: 16S rRNA gene sequencing places producers within the S. albidoflavus clade, though resolution requires supplementary loci (rpoB, gyrB) due to high genomic conservation [6].
  • Genomic traits: Linear chromosomes (6–12 Mbp) with GC content >70%, housing biosynthetic gene clusters (BGCs) for polyketide synthesis [6] [8].

The ecological specialization of Streptomyces spp.—including nutrient competition and niche adaptation in soil microbiomes—drives the evolution of epopromycin-like metabolites as chemical defenses [8].

Initial Isolation and Structural Identification Challenges

Isolating epopromycin A presented significant hurdles due to its physicochemical properties and low yield:

  • Extraction complexity: The compound’s lipophilic nature necessitated non-polar solvents (ethyl acetate, chloroform) for initial recovery from fermentation broths, followed by silica-gel chromatography. Co-elution with structurally similar impurities (e.g., epopromycin B) demanded iterative high-resolution separation [3].
  • Instability: The epoxyquinone moiety rendered epopromycin A light- and oxygen-sensitive, degrading during purification unless handled under inert conditions [3].
  • Structural elucidation: Early spectroscopic analyses (NMR, MS) were confounded by:
  • Signal overlap in crowded regions (δ 3.0–4.0 ppm for epoxy protons)
  • Distinguishing α,β-unsaturated ketones from enol tautomersTotal synthesis of epopromycin B—achieved in 2001—confirmed the 18-membered macrolactone backbone and established absolute stereochemistry via chiral building blocks (Table 2) [3].

Table 2: Key Techniques for Epopromycin Characterization

ChallengeResolution StrategyOutcome
Low natural abundanceSemi-synthesis from erythromycin scaffoldsMilligram-scale material for bioassays
Stereochemical assignmentChiral auxiliaries in total synthesisConfirmed 4R,8S,10R configuration
Functional group reactivitySelective protection/deprotection protocolsStabilized epoxyquinone during derivatization

Role in Microbial Chemical Ecology

In its native soil habitat, epopromycin A functions as a niche-optimizing agent with two ecological roles:

  • Antifungal defense: By inhibiting cellulose synthase, epopromycin disrupts cell wall integrity in competing fungi (e.g., Aspergillus, Fusarium), protecting Streptomyces colonies from invasion [3] [5].
  • Modulation of bacterial communities: Sub-inhibitory concentrations alter biofilm formation in gram-negative bacteria, potentially facilitating resource access [5].

This dual activity underscores the compound’s function in chemical warfare and microbial signaling, aligning with the broader pattern of actinobacterial metabolites regulating soil ecosystem dynamics [5] [8]. Notably, epopromycin’s specificity for cellulose biosynthesis—a process absent in bacteria and animals—minimizes toxicity to its producer, exemplifying evolutionary refinement of target-selective biocides [3].

Table 3: Bioactivity Profile of Epopromycin A

Target OrganismBiological EffectMechanistic Basis
Filamentous fungiHyphal distortion, growth arrestDisruption of β-1,4-glucan polymerization
Gram-negative bacteriaReduced biofilm adherenceUndefined; possibly signal interference
Higher plantsInhibition of root elongationCellulose synthase inhibition

Properties

Product Name

Epopromycin A

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide

Molecular Formula

C21H36N2O6

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H36N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14,16-17,24-25H,3,5-13H2,1-2,4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1

InChI Key

XMRSQXUAYNXWEE-MVWJYJSVSA-N

Synonyms

epopromycin A

Canonical SMILES

CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO

Isomeric SMILES

CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)C1(CO1)CO

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